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molecular formula C10H18O4 B8457342 8-(Methoxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(Methoxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8457342
M. Wt: 202.25 g/mol
InChI Key: XDDVUHZADFMPAE-UHFFFAOYSA-N
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Patent
US09278925B2

Procedure details

75 ml of a 25% strength methanolic sodium methoxide solution were added to 4.56 g (26.8 mmol) of the compound from Example 6A in 150 ml of methanol, and the mixture was stirred at 60° C. overnight. After cooling, the reaction mixture was concentrated and the residue was taken up in saturated aqueous ammonium chloride solution and extracted repeatedly with ethyl acetate. The combined organic phases were dried over sodium sulphate, filtered and concentrated. This gave 3.23 g (60% of theory) of the title compound.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[O:4]1[C:6]2([CH2:15][CH2:14][C:9]3([O:13][CH2:12][CH2:11][O:10]3)[CH2:8][CH2:7]2)[CH2:5]1>CO>[CH3:1][O:2][CH2:5][C:6]1([OH:4])[CH2:15][CH2:14][C:9]2([O:13][CH2:12][CH2:11][O:10]2)[CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
4.56 g
Type
reactant
Smiles
O1CC12CCC1(OCCO1)CC2
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COCC1(CCC2(OCCO2)CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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